Pyridine-2-carboximidoyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Pyridine-2-carboximidoyl chloride includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Pyridine-2-carboximidoyl chloride-based compounds have been found to be efficient and versatile precatalysts in Suzuki−Miyaura and Heck cross-coupling reactions . These complexes show significant activity against various cancer cell lines, making them potential candidates for new anticancer drugs.Scientific Research Applications
Synthesis of Benzimidazole Derivatives : Pyridine-2-carboximidoyl chloride can be used in the acylation of 2-amino derivatives of benzimidazole, leading to the formation of corresponding amides and subsequent conversion to 2-oxo derivatives of pyrimido[1,2-a]benzimidazole and pyridine by the action of bases (Tkachenko, Simonov, & Popov, 1978).
Anticancer Compounds : Pyridine-2-carboximidoyl chloride-based compounds, such as ruthenium(III) chloride complexes with tridentate bis(arylimino)pyridine ligands, have been investigated for their anticancer properties. These complexes show significant activity against various cancer cell lines, making them potential candidates for new anticancer drugs (Garza-Ortiz et al., 2008).
Catalyst for Hexahydroquinolines Synthesis : Pyridine-2-carboximidoyl chloride derivatives serve as efficient catalysts for preparing hexahydroquinolines via multi-component condensation reactions. They offer advantages such as low cost, non-toxic nature, simple work-up, and excellent yield of products (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Antimicrobial Agents : Pyridine-2-carboximidoyl chloride derivatives have been used in synthesizing Schiff bases with potential antimicrobial activity. These Schiff bases were prepared by coupling acid chloride with L-alanine or 2-methyl-alanine methyl ester and exhibited significant bactericidal and fungicidal activities (Al-Omar & Amr, 2010).
Protective Agent Against Cyanogen Chloride : Pyridine-2-carboximidoyl chloride impregnated activated carbon can be used for protection against cyanogen chloride. Studies show that this compound chemically reacts with cyanogen chloride and enhances the efficiency of the adsorbent (Lahaye, Ehrburger, & Fangeat, 1987).
Pro-drug Synthesis : Pyridine-2-carboximidoyl chloride derivatives have been used in the development of pro-drug systems for delivering quaternary pyridinium salts through biological membranes. This approach is significant in enhancing the transport of drugs through lipoidal barriers and can be applied in drug delivery systems (Bodor, Shek, & Higuchi, 1976).
Photocatalytic Degradation of Contaminants : Research has also explored the photocatalytic degradation of pyridine in water using TiO2 and derivatives of Pyridine-2-carboximidoyl chloride. This application is vital for environmental remediation and waste water treatment (Maillard-Dupuy et al., 1994).
Safety And Hazards
Pyridine-2-carboximidoyl chloride is considered hazardous. It is highly flammable and causes skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this chemical, including wearing protective gloves, eye protection, and face protection .
Relevant Papers The relevant papers on Pyridine-2-carboximidoyl chloride include research on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , and a paper on Pyridine Compounds with Antimicrobial and Antiviral Activities .
properties
IUPAC Name |
pyridine-2-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c7-6(8)5-3-1-2-4-9-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNCXIHRZHLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631317 | |
Record name | Pyridine-2-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-carboximidoyl chloride | |
CAS RN |
117701-62-9 | |
Record name | 2-Pyridinecarboximidoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117701-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-2-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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